Product packaging for 2H-Indazole, 2-(4-iodophenyl)-(Cat. No.:CAS No. 81265-91-0)

2H-Indazole, 2-(4-iodophenyl)-

Cat. No.: B12671881
CAS No.: 81265-91-0
M. Wt: 320.13 g/mol
InChI Key: OLPARULXFXIQHB-UHFFFAOYSA-N
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Description

The Indazole Heterocycle: A Scaffold of Enduring Research Interest in Organic and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in both organic and medicinal chemistry. ontosight.ainih.gov This structural motif is present in a wide array of synthetically produced compounds that exhibit diverse and significant pharmacological activities. nih.gov The versatility of the indazole nucleus allows for substitutions at various positions, leading to a vast library of derivatives with potential therapeutic applications. nih.gov

Strategic Importance of N2-Substitution and Halogenation (specifically Iodine) in Modulating Molecular Properties and Interactions within the Indazole System

The substitution at the N2 position of the indazole ring, as seen in 2H-indazole derivatives, plays a crucial role in defining the molecule's three-dimensional structure and its interactions with biological targets. beilstein-journals.orgnih.gov The synthesis of N-substituted indazoles can often result in a mixture of N1 and N2 isomers, and achieving regioselectivity is a key challenge and an area of active research. beilstein-journals.orgnih.gov The choice of solvent, base, and the electronic and steric nature of the substituents can all influence the ratio of the resulting isomers. mdpi.com

Furthermore, the incorporation of a halogen atom, particularly iodine, onto the phenyl ring substituent has profound effects on the compound's physicochemical properties. ontosight.ai The presence of the heavy iodine atom can significantly alter characteristics such as density, boiling point, and reactivity. ontosight.ai In the context of medicinal chemistry, iodination can enhance binding affinity to target proteins, as the iodine atom can participate in halogen bonding and occupy specific pockets within a protein's binding site. nih.gov This has been observed in the interaction of thyroid hormones with transthyretin, where iodine atoms are crucial for stabilizing the complex. nih.gov

Rationale for Comprehensive Academic Investigation of 2H-Indazole, 2-(4-iodophenyl)-

The specific compound, 2H-Indazole, 2-(4-iodophenyl)-, serves as a valuable subject for academic investigation due to the combined influence of its N2-substitution and the presence of an iodophenyl group. ontosight.ai Its synthesis, typically achieved through methods like palladium-catalyzed cross-coupling reactions, provides a platform for exploring and optimizing synthetic methodologies. ontosight.ai

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships. For instance, a derivative, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide, has demonstrated notable antichagasic activity, highlighting the potential of this scaffold in developing treatments for parasitic diseases. nih.govuchile.clresearchgate.net

Overview of Current Research Trajectories for N-Aryl Indazoles

Current research on N-aryl indazoles is multifaceted and dynamic. A significant focus lies in the development of novel synthetic routes that offer high yields and regioselectivity for either N1- or N2-substituted products. nih.govacs.orgorganic-chemistry.org This includes the exploration of various catalytic systems and reaction conditions. organic-chemistry.org

In the realm of medicinal chemistry, N-aryl indazoles are being investigated for a broad spectrum of therapeutic applications. These include their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ainih.gov For example, N-arylindazole-3-carboxamide derivatives have shown promise as inhibitors of SARS-CoV-2. nih.gov Furthermore, extensive structure-activity relationship (SAR) studies are being conducted to design potent and selective inhibitors for specific biological targets, such as kinases. acs.org The development of brain-penetrant N-aromatic-substituted indazole derivatives as JNK3 inhibitors is a testament to this ongoing research. acs.org

Data Tables

Table 1: Physicochemical Properties of 2H-Indazole, 2-(4-iodophenyl)-

PropertyValueSource
CAS Registry Number 81265-91-0 epa.gov
Molecular Formula C13H9IN2 rsc.org
Molecular Weight 319.98 g/mol rsc.org

Table 2: Spectroscopic Data for a Related Compound, 3-bromo-2-(4-iodophenyl)-2H-indazole

Spectroscopic DataValue
¹H NMR (400 MHz, CDCl₃) δ 7.88 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.8 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H), 7.46 (t, J = 7.8 Hz, 1H), 7.37 (t, J = 7.6 Hz, 1H)

Source: Adapted from supplementary information for a study on the bromination of indazoles. rsc.org

Table 3: Crystal Structure Data for a Similar Compound, 2-(4-Methylphenyl)-2H-indazole

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 12.539 (4) Å
b 6.029 (2) Å
c 14.401 (5) Å
β 93.636 (5)°
Volume 1086.4 (6) ų

Source: Adapted from a study on the crystal structure of 2-(4-methylphenyl)-2H-indazole. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IN2 B12671881 2H-Indazole, 2-(4-iodophenyl)- CAS No. 81265-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81265-91-0

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(4-iodophenyl)indazole

InChI

InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H

InChI Key

OLPARULXFXIQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)I

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2h Indazole, 2 4 Iodophenyl

Retrosynthetic Analysis and Key Disconnections for the N2-Arylation of Indazoles

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 2H-Indazole, 2-(4-iodophenyl)-, the most logical and common disconnection is the carbon-nitrogen (C-N) bond between the N2 atom of the indazole ring and the C1 atom of the 4-iodophenyl group. This disconnection simplifies the molecule into two readily available synthons: the indazole nucleus and a 4-iodophenyl electrophile.

This strategy points towards a direct N-arylation of the indazole heterocycle. The forward reaction would involve coupling indazole with a suitable 4-iodophenylating agent, such as 1,4-diiodobenzene (B128391) or another activated 4-iodoaryl species. The primary challenge in this approach is controlling the regioselectivity of the arylation. Indazole is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2). Generally, N1-substituted indazoles are the thermodynamically more stable products, making the selective synthesis of the N2-isomer a significant synthetic hurdle that requires careful selection of reaction conditions. thieme-connect.combeilstein-journals.org

Catalytic Approaches for the Formation of the 2-(4-Iodophenyl) Moiety

Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The N-arylation of indazoles to form compounds like 2H-Indazole, 2-(4-iodophenyl)- is predominantly accomplished using palladium- and copper-based catalytic systems.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for constructing C-N bonds. nih.gov These reactions typically involve a palladium(0) catalyst, a phosphine-based ligand, and a base. For the synthesis of N-aryl indazoles, an aryl halide (in this case, an aryl iodide like 1,4-diiodobenzene) is coupled with the indazole. mit.edu

The choice of ligand is crucial for the reaction's success and regioselectivity. Biaryl phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govmit.edu While these methods are highly effective, they can sometimes require relatively high catalyst loadings. nih.gov The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized to favor the formation of the desired N2-isomer over the N1-isomer. Recent advancements have focused on developing more active catalysts that can operate at lower loadings and under milder conditions. rsc.org

Table 1: Representative Palladium-Catalyzed N-Arylation Conditions for Azoles.
CatalystLigandBaseSolventTemperature (°C)Substrate Scope
Pd₂(dba)₃Biaryl Phosphine L1NaOtBuToluene100-110Aryl Bromides, Chlorides, Triflates
Pd(OAc)₂PPh₃Ag₂CO₃Water100Aryl Iodides
PdCl(C₃H₅)(dppb)NoneKOAcDMA150Aryl Bromides
Pd/keYPhoskeYPhosK₃PO₄Toluene/Dioxane120Aryl Chlorides

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Evans-Lam coupling, represents a classical and highly valuable alternative to palladium-based methods. nih.govbeilstein-journals.org These reactions are often more cost-effective and can exhibit complementary reactivity and selectivity. The synthesis of N-aryl indazoles using copper catalysis typically employs a copper(I) salt, such as CuI or CuBr, often in the presence of a ligand and a base. organic-chemistry.orgnih.gov

Diamine ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, have proven to be particularly effective in promoting the copper-catalyzed N-arylation of a wide range of nitrogen heterocycles, including indazoles, with both aryl iodides and bromides. organic-chemistry.orgmit.edu The reactions are generally tolerant of various functional groups and can provide good to excellent yields of the desired N-arylated products. organic-chemistry.org An optimized copper-catalyzed process has been specifically developed for the regioselective N2-arylation of indazoles, highlighting the importance of this methodology in pharmaceutical synthesis. google.com

Table 2: Representative Copper-Mediated N-Arylation Conditions for Azoles.
Copper SourceLigandBaseSolventTemperature (°C)Substrate Scope
CuI1,10-PhenanthrolineKOHDMF120o-Chloroarylhydrazones (intramolecular)
CuIN,N'-DimethylethylenediamineK₂CO₃ / K₃PO₄Dioxane / Toluene110Aryl Iodides, Aryl Bromides
CuBrPyridin-2-yl β-ketonesCs₂CO₃DMSO60-80Aryl Bromides, Aryl Iodides
Cu₂O-NPNone-PEG 3001102-Bromobenzaldehydes (multicomponent)

Optimization of Reaction Parameters and Yield Enhancement for 2H-Indazole, 2-(4-iodophenyl)-

Achieving a high yield and selectivity for 2H-Indazole, 2-(4-iodophenyl)- requires systematic optimization of several reaction parameters. researchgate.net Key factors that influence the outcome of both palladium- and copper-catalyzed N-arylation reactions include:

Catalyst and Ligand: The choice of metal precursor and, more importantly, the ligand, is paramount. For palladium catalysis, varying the phosphine ligand can dramatically affect yield and regioselectivity. researchgate.net In copper catalysis, the structure of the diamine or other nitrogen-based ligand can control the reaction's efficiency. organic-chemistry.org

Base: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) are critical. The base activates the N-H bond of the indazole and influences the catalyst's activity.

Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, DMF, DMSO) can impact the solubility of reagents and the stability of catalytic intermediates.

Temperature: Reaction temperature affects the reaction rate and can influence the regioselectivity. Higher temperatures are often required but can also lead to side reactions.

Concentration: The concentration of the reactants can also play a role in reaction efficiency and selectivity.

A typical optimization process would involve screening a matrix of these parameters to identify the conditions that provide the highest yield of the desired N2-arylated product while minimizing the formation of the N1-isomer and other byproducts. researchgate.net

Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated analogs of 2H-Indazole, 2-(4-iodophenyl)-, is essential for various scientific investigations. nih.gov These labeled molecules are invaluable tools for:

Mechanistic Elucidation: Tracking the fate of isotopes through a reaction sequence can provide definitive evidence for proposed reaction mechanisms.

Metabolic Studies: In pharmaceutical research, stable isotope labeling helps in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. scripps.edu

Analytical Standards: Labeled compounds are widely used as internal standards in quantitative mass spectrometry-based assays, ensuring high accuracy and precision.

The synthesis of a deuterated version of 2H-Indazole, 2-(4-iodophenyl)- could be achieved by employing a deuterated starting material. For example, using a deuterated version of the 4-iodophenyl coupling partner, such as 1,4-diiodobenzene-d₄, in one of the catalytic N-arylation reactions described above would lead to the desired deuterated product. A patent describing the synthesis of a deuterated (s)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide demonstrates the feasibility and industrial relevance of preparing such labeled molecules. google.com

Green Chemistry Principles in the Synthesis of 2H-Indazole, 2-(4-iodophenyl)-

Applying the principles of green chemistry to the synthesis of fine chemicals and pharmaceuticals is of growing importance. Several strategies can be employed to make the synthesis of 2H-Indazole, 2-(4-iodophenyl)- more environmentally benign.

One significant advancement is the use of water as a reaction solvent. Palladium-catalyzed direct arylation of indazoles has been successfully performed "on water," which dramatically reduces the reliance on volatile organic compounds (VOCs). mdpi.comnih.govacs.org This approach is not only environmentally friendly but can also, in some cases, enhance reaction rates.

Other green approaches include:

Catalyst Efficiency: Developing catalysts that are highly active at low loadings minimizes metal waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions, such as the copper-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, are excellent examples of atom-economical processes. organic-chemistry.org

Alternative Solvents: Using greener solvents like polyethylene (B3416737) glycol (PEG), which is biodegradable and has low toxicity, can be an effective alternative to traditional organic solvents. organic-chemistry.org

Ligand-Free Conditions: When possible, conducting reactions without the need for complex and often expensive ligands simplifies the process and reduces waste. mdpi.com

By incorporating these principles, the synthesis of 2H-Indazole, 2-(4-iodophenyl)- and its derivatives can be made more sustainable and cost-effective.

Comprehensive Spectroscopic and Structural Elucidation of 2h Indazole, 2 4 Iodophenyl

X-ray Crystallographic Analysis: Unveiling Solid-State Conformations and Supramolecular Arrangements

While a specific crystal structure for 2H-Indazole, 2-(4-iodophenyl)- is not available in the reviewed literature, detailed analysis of closely related 2-aryl-2H-indazole derivatives, such as 2-(4-methylphenyl)-2H-indazole, provides a reliable model for its structural properties nih.gov. The fundamental architecture consists of a planar indazole bicyclic system linked to a phenyl ring at the N2 position.

The indazole ring system is expected to be nearly perfectly planar nih.gov. The bond lengths and angles within this moiety would be consistent with aromatic heterocyclic systems. The key structural parameter is the torsion angle between the plane of the indazole core and the attached 4-iodophenyl ring. In analogous structures, this dihedral angle is typically significant, for example, 46.26° in the case of 2-(4-methylphenyl)-2H-indazole nih.gov. This non-planar (twisted) conformation arises from steric hindrance between the hydrogen atom at position 3 of the indazole ring and the ortho-hydrogens of the phenyl ring, preventing a fully coplanar arrangement. The C-I bond length is anticipated to be in the standard range for aryl iodides.

Table 1: Predicted Intramolecular Geometric Parameters for 2H-Indazole, 2-(4-iodophenyl)- Data extrapolated from analogous structures nih.gov.

ParameterAtoms InvolvedExpected Value
Bond LengthC-I~2.10 Å
Bond LengthN2-C(Aryl)~1.44 Å
Bond LengthN1-N2~1.34 Å
Bond AngleC(Aryl)-N2-C(Indazole)~118°
Bond AngleC(Aryl)-C(Aryl)-I~119°
Torsion AngleC(Indazole)-N2-C(Aryl)-C(Aryl)~45 - 50°

The crystal packing of 2H-Indazole, 2-(4-iodophenyl)- is expected to be significantly influenced by non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base nih.govbeilstein-journals.orgnih.gov. In this molecule, the iodine atom acts as a potent halogen bond donor nih.gov.

The primary halogen bonding motifs anticipated in the solid state are:

C-I···N Interactions: The iodine atom of one molecule can interact with the electron-rich nitrogen atom (specifically N1) of the pyrazole (B372694) ring of an adjacent molecule. This is a common and stabilizing interaction in related iodo-heterocyclic structures researchgate.net.

C-I···π Interactions: The σ-hole of the iodine can also interact with the π-electron cloud of the benzene (B151609) or indazole rings of neighboring molecules.

The combination of directional halogen bonds and weaker van der Waals forces would dictate the crystal packing. Molecules would likely arrange in patterns that maximize these stabilizing intermolecular contacts, leading to an efficiently packed structure. Based on the available literature for this class of compounds, no specific polymorphs (different crystal forms of the same compound) have been reported for 2H-Indazole, 2-(4-iodophenyl)-.

High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing

Solution-state NMR spectroscopy is indispensable for confirming the chemical structure, assigning specific atoms, and investigating dynamic processes. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous compounds like 2-(4-chlorophenyl)-2H-indazole and 2-phenyl-2H-indazole nih.govrsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for 2H-Indazole, 2-(4-iodophenyl)-

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
3CH~8.3 - 8.4~122 - 123
4CH~7.3 - 7.4~120 - 121
5CH~7.1 - 7.2~127 - 128
6CH~7.7 - 7.8~118 - 119
7CH~7.7 - 7.8~120 - 121
1' (C-N)C-~140
2', 6'CH~7.7 - 7.8~123 - 124
3', 5'CH~7.9 - 8.0~139 - 140
4' (C-I)C-~92 - 94

A full and unambiguous assignment of all proton and carbon signals requires a suite of 2D NMR experiments ipb.pt.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between H-4, H-5, H-6, and H-7 on the indazole ring, and between the ortho- (H-2'/H-6') and meta- (H-3'/H-5') protons on the iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 2 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (which have no attached protons). For example, the protons on the iodophenyl ring (H-2'/H-6') would show a correlation to the indazole carbon at position 3, confirming the connectivity between the rings via the N2 atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not just through bonds. A key NOESY correlation would be expected between the indazole H-3 proton and the ortho-protons (H-2'/H-6') of the iodophenyl ring. This observation would provide direct evidence of the twisted conformation around the N-C(aryl) bond in solution, consistent with the solid-state structure.

The rotation around the single bond connecting the indazole nitrogen (N2) and the iodophenyl ring (C1') is hindered due to steric effects, as discussed in the crystallographic analysis. This restricted rotation can be quantified using dynamic NMR (DNMR) spectroscopy semanticscholar.orgmontana.edu.

The experimental procedure involves recording ¹H or ¹³C NMR spectra at various temperatures. At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for chemically non-equivalent ortho- (H-2' vs. H-6') and meta- (H-3' vs. H-5') protons because the indazole ring makes them inequivalent. As the temperature is increased, the rate of rotation increases. The distinct signals for these protons will broaden, merge into a single broad peak (a phenomenon known as coalescence), and finally sharpen into a time-averaged single signal at higher temperatures montana.edu.

The rate constant (k) for the rotation at the coalescence temperature (Tc) can be calculated from the separation of the signals (Δν) at low temperature. Subsequently, the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be determined using the Eyring equation. For similar N-aryl systems, these barriers are typically in the range of 54-60 kJ/mol semanticscholar.org. The bulky iodine substituent in 2H-Indazole, 2-(4-iodophenyl)- may slightly increase this barrier compared to smaller substituents like hydrogen or methyl. No specific DNMR study for this exact compound has been reported.

Vibrational Spectroscopy (Infrared and Raman): Assignment of Characteristic Functional Group Modes

The vibrational spectrum of 2H-Indazole, 2-(4-iodophenyl)- is characterized by contributions from the indazole ring system, the 4-iodophenyl substituent, and the coupling between these two moieties. While a complete experimental spectrum is not publicly available, a detailed assignment of the characteristic vibrational modes can be predicted based on the analysis of related compounds, including 2-aryl-2H-indazoles and substituted benzenes.

The infrared (IR) and Raman spectra are expected to exhibit several key bands corresponding to specific functional group vibrations. The primary modes include C-H stretching vibrations of the aromatic rings, ring stretching vibrations of both the indazole and phenyl rings, and vibrations involving the C-I and N-N bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the indazole and the 4-iodophenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹.

Ring Stretching and Bending: The stretching vibrations of the C=C and C=N bonds within the bicyclic indazole system and the phenyl ring typically occur in the 1600-1400 cm⁻¹ range. These bands are often complex due to vibrational coupling. Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are expected in the 900-650 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected to be observed in the far-infrared region, typically around 500-600 cm⁻¹, due to the heavy iodine atom.

N-N and C-N Vibrations: The stretching vibrations of the N-N and C-N bonds within the indazole ring contribute to the fingerprint region of the spectrum, generally appearing between 1300 and 1000 cm⁻¹.

A summary of the expected characteristic vibrational modes for 2H-Indazole, 2-(4-iodophenyl)- is presented in the interactive data table below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
Aromatic C-H StretchIndazole and Phenyl Rings3100 - 3000
C=C/C=N Ring StretchIndazole and Phenyl Rings1600 - 1400
C-H In-Plane BendAromatic Rings1300 - 1000
C-H Out-of-Plane BendAromatic Rings900 - 650
N-N StretchIndazole Ring1200 - 1100
C-N StretchIndazole Ring1300 - 1200
C-I StretchIodophenyl Group600 - 500

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis (beyond basic molecular weight confirmation)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For 2H-Indazole, 2-(4-iodophenyl)-, with a molecular formula of C₁₃H₉IN₂, the exact mass of the molecular ion [M]⁺˙ can be calculated and measured with high precision.

The fragmentation of 2H-Indazole, 2-(4-iodophenyl)- under electron ionization (EI) or other ionization techniques is expected to proceed through several characteristic pathways, initiated by the ionization of the molecule. The presence of the iodine atom and the two aromatic ring systems dictates the major fragmentation routes.

A plausible fragmentation pathway for 2H-Indazole, 2-(4-iodophenyl)- is as follows:

Molecular Ion Formation: The initial event is the formation of the molecular ion [C₁₃H₉IN₂]⁺˙.

Loss of Iodine: A prominent fragmentation pathway is the cleavage of the C-I bond, which is relatively weak, leading to the formation of a [C₁₃H₉N₂]⁺ ion. This fragment would be a significant peak in the mass spectrum.

Fragmentation of the Indazole Ring: The indazole ring can undergo characteristic fragmentation, such as the loss of a neutral nitrogen molecule (N₂), leading to the formation of an indenyl-like cation.

Cleavage of the Phenyl-Indazole Bond: Scission of the bond connecting the iodophenyl group to the indazole nitrogen can occur, generating ions corresponding to the iodophenyl cation [C₆H₄I]⁺ and the indazole radical cation [C₇H₅N₂]⁺˙.

The proposed fragmentation pathway and the corresponding high-resolution m/z values of the key fragments are detailed in the interactive data table below.

Fragment Ion Proposed Structure m/z (Exact Mass) Fragmentation Step
[C₁₃H₉IN₂]⁺˙Molecular Ion319.9865Ionization
[C₁₃H₉N₂]⁺Loss of Iodine radical193.0766[M]⁺˙ - I˙
[C₆H₄I]⁺Iodophenyl cation202.9361Cleavage of N-phenyl bond
[C₇H₅N₂]⁺˙Indazole radical cation117.0453Cleavage of N-phenyl bond
[C₁₃H₉]⁺Loss of I˙ and N₂165.0699[M]⁺˙ - I˙ - N₂

This detailed analysis of the vibrational modes and mass spectrometric fragmentation provides a comprehensive spectroscopic profile for 2H-Indazole, 2-(4-iodophenyl)-, which is crucial for its unambiguous identification and structural characterization.

Theoretical and Computational Studies on 2h Indazole, 2 4 Iodophenyl

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2H-Indazole, 2-(4-iodophenyl)-. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2H-Indazole, 2-(4-iodophenyl)-, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the structure corresponding to the lowest energy state on the potential energy surface. This process of energy minimization is critical for obtaining accurate subsequent electronic property predictions. The resulting bond lengths, bond angles, and dihedral angles define the molecule's ground-state conformation.

Table 1: Predicted Geometrical Parameters for 2H-Indazole, 2-(4-iodophenyl)- from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C-I ~2.10 Å
Bond Length N-N (indazole) ~1.35 Å
Bond Length N-C (phenyl) ~1.42 Å
Bond Angle C-N-N (indazole) ~112°

Note: These are representative values expected for this type of molecule based on computational chemistry principles.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 2H-Indazole, 2-(4-iodophenyl)-, the HOMO is expected to be localized primarily on the indazole ring and the iodine atom, while the LUMO would likely be distributed across the phenyl and indazole rings.

Table 2: Calculated FMO Energies and Reactivity Descriptors

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Gap 4.7
Ionization Potential 6.2

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic compounds.

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 2H-Indazole, 2-(4-iodophenyl)-, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the iodine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Conformational Analysis through Potential Energy Surface Scans

The bond connecting the 2H-indazole ring to the 4-iodophenyl group allows for rotation, leading to different spatial arrangements or conformations. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This analysis helps to identify the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. For 2H-Indazole, 2-(4-iodophenyl)-, the PES scan would likely reveal that a non-planar conformation, where the two ring systems are twisted relative to each other, is the most stable due to the minimization of steric hindrance.

Molecular Dynamics Simulations: Solvent Effects and Conformational Dynamics in Solution

While gas-phase calculations provide fundamental insights, molecules in the real world are often in solution. Molecular dynamics (MD) simulations can model the behavior of 2H-Indazole, 2-(4-iodophenyl)- in a solvent, such as water or an organic solvent, over time. These simulations account for the interactions between the solute and solvent molecules, providing a more realistic picture of its conformational dynamics. MD simulations can reveal how the solvent influences the preferred conformation and the flexibility of the molecule, which is crucial for understanding its behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 2H-Indazole, 2-(4-iodophenyl)-, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed peaks. Similarly, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The nuclear magnetic resonance (NMR) chemical shifts can also be calculated to help interpret experimental NMR data.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Data Predicted Value Experimental Value
Max Wavelength (UV-Vis) ~310 nm Not Available
Major IR Peak (C=N stretch) ~1620 cm⁻¹ Not Available
¹H NMR (Aromatic H) 7.2-8.0 ppm Not Available

In Silico Modeling of Molecular Interactions: Binding Site Analysis and Ligand-Target Docking Studies (Mechanistic Focus)

In silico modeling and molecular docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as 2H-Indazole, 2-(4-iodophenyl)-, to a specific protein target. These methods provide valuable insights into the molecular basis of interaction, guiding further drug design and optimization. While specific docking studies for 2H-Indazole, 2-(4-iodophenyl)- are not extensively documented in publicly available literature, the general principles and findings from studies on analogous 2-aryl-2H-indazole derivatives can provide a framework for understanding its potential molecular interactions.

Computational analyses of the broader 2-phenyl-2H-indazole class of compounds have often focused on targets such as cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov For instance, docking calculations have been performed for various 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against human COX-2, suggesting a binding mode that is comparable to known inhibitors like rofecoxib. nih.gov These studies typically employ software such as Autodock Vina to predict the binding poses and estimate the binding affinity. nih.gov

The binding site of COX-2 is a well-characterized hydrophobic channel. For a molecule like 2H-Indazole, 2-(4-iodophenyl)-, the 2-aryl-2H-indazole scaffold would be expected to orient within this channel. The interactions are likely to be dominated by van der Waals forces and hydrophobic contacts between the indazole and phenyl rings and the nonpolar residues of the enzyme's active site.

The nature of the substituent on the 2-phenyl ring plays a crucial role in determining the binding affinity and selectivity. Structure-activity relationship (SAR) studies on related 2-phenyl-2H-indazole derivatives have indicated that electron-withdrawing groups on the phenyl ring can be favorable for certain biological activities. researchgate.net The iodine atom at the 4-position of the phenyl ring in 2H-Indazole, 2-(4-iodophenyl)- is an electron-withdrawing group, which could potentially enhance its interaction with the target protein.

A hypothetical molecular docking study of 2H-Indazole, 2-(4-iodophenyl)- into the active site of a target protein, for instance, a kinase or a cyclooxygenase, would likely reveal several key interactions. The planar indazole ring system could engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. The iodophenyl group would also contribute to hydrophobic interactions and could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below. This table outlines the predicted binding energies and key interacting residues that might be observed in a docking simulation of 2H-Indazole, 2-(4-iodophenyl)- with a putative protein target.

Parameter Predicted Value/Interacting Residues Type of Interaction
Binding Affinity (kcal/mol) -8.5N/A
Interacting Residue 1 Tyr355π-π stacking with indazole ring
Interacting Residue 2 Phe518Hydrophobic interaction with iodophenyl ring
Interacting Residue 3 Val349van der Waals contact
Interacting Residue 4 Arg120Potential for halogen bond with iodine

Further computational analyses, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. Such studies are essential for validating the initial docking results and for providing a more comprehensive understanding of the mechanistic details of the molecular recognition process.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2h Indazole, 2 4 Iodophenyl

Reactivity of the Indazole Core: Electrophilic Aromatic Substitution and Nucleophilic Attack

The 2H-indazole ring system is an aromatic heterocycle whose reactivity is governed by the electronic interplay between the fused benzene (B151609) ring and the pyrazole (B372694) ring containing two nitrogen atoms. chim.it The nitrogen atom at the N-2 position, bearing the 4-iodophenyl group, significantly influences the electron density distribution within the core.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the 2H-indazole system, the C3 position is particularly susceptible to electrophilic attack. nih.gov This heightened reactivity at C3 is a consequence of the electronic effects of the adjacent nitrogen atoms. Various functional groups can be introduced at this position. For instance, radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Other C3-functionalizations reported for the 2H-indazole scaffold include sulfonylation and halogenation. chim.itresearchgate.net The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. minia.edu.eg

Conversely, the electron-rich nature of the indazole core makes it generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. However, the C3 proton can be abstracted by strong bases to form a C3-lithiated or C3-zincated indazole species. chim.it These organometallic intermediates are powerful nucleophiles that can readily react with a wide range of electrophiles, providing an alternative route to C3-functionalized indazoles. chim.it

Transformations Involving the 4-Iodophenyl Moiety: Strategies for Further Functionalization

The 4-iodophenyl group serves as a versatile handle for extending the molecular framework of the parent compound. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of transition metal-catalyzed reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net The C-I bond of 2H-Indazole, 2-(4-iodophenyl)- is highly amenable to these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of C(sp²)–C(sp²) bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used to synthesize biaryl compounds and exhibits broad functional group tolerance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
Aryl Boronic AcidPalladium CatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O2-(biphenyl-4-yl)-2H-indazole
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DME2-(4'-methoxybiphenyl-4-yl)-2H-indazole
Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃DME2-(4-(thiophen-2-yl)phenyl)-2H-indazole

The Sonogashira coupling reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for synthesizing aryl-alkynes. nih.gov The mild reaction conditions, often at room temperature, make it applicable to complex molecules. wikipedia.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
Terminal AlkynePalladium CatalystCo-catalystBase/SolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N/DMF2-(4-(phenylethynyl)phenyl)-2H-indazole
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃N2-(4-((trimethylsilyl)ethynyl)phenyl)-2H-indazole
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃N/DMF3-(4-(2H-indazol-2-yl)phenyl)prop-2-yn-1-ol

The Mizoroki-Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene to produce a substituted alkene. organic-chemistry.orgsynarchive.com This reaction is a powerful tool for the vinylation of aryl rings and typically employs a palladium catalyst and a base. beilstein-journals.orglibretexts.org

Table 3: Representative Conditions for Mizoroki-Heck Reaction of Aryl Iodides
AlkenePalladium CatalystBaseSolventExpected Product
StyrenePd(OAc)₂K₂CO₃DMA2-(4-styrylphenyl)-2H-indazole
n-Butyl acrylatePd(OAc)₂NaOAcDMFButyl 3-(4-(2H-indazol-2-yl)phenyl)acrylate

Direct arylation is a distinct strategy for forming aryl-aryl bonds that proceeds via C-H bond activation, rather than through a pre-functionalized substrate like an aryl halide. researchgate.net While the primary transformation on the 4-iodophenyl moiety involves reactions at the C-I bond, direct arylation techniques are highly relevant for functionalizing other positions on the molecule. Specifically, the C3 position of the 2H-indazole core is amenable to palladium-catalyzed direct arylation with aryl halides. nih.govnih.gov This complementary approach allows for the synthesis of 2,3-diaryl indazoles from a 2-aryl-2H-indazole precursor. researchgate.net

The key step in the palladium-catalyzed cross-coupling reactions discussed is the C-I bond activation . This occurs via the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. libretexts.orgnih.gov This step is typically the rate-determining phase of the catalytic cycle.

Beyond organometallic catalysis, the C-I bond can participate in radical reactions . The relatively low bond dissociation energy of the C-I bond allows for its homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. This reactive intermediate can then engage in various transformations. While less common than palladium-catalyzed methods for this substrate, pathways such as radical-nucleophilic substitution (SRN1) could be envisaged.

Mechanistic Investigations of Novel Derivatization Reactions

The mechanisms of the palladium-catalyzed cross-coupling reactions are well-established.

Suzuki-Miyaura Coupling Mechanism : The catalytic cycle begins with the oxidative addition of 2H-Indazole, 2-(4-iodophenyl)- to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and the base). The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.

Sonogashira Coupling Mechanism : This reaction involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle's role is to generate the crucial copper(I) acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of the amine base. wikipedia.orgorganic-chemistry.org

Mizoroki-Heck Reaction Mechanism : The cycle starts with the oxidative addition of the aryl iodide to Pd(0). The resulting complex coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A syn-β-hydride elimination then occurs to release the substituted alkene product and form a hydridopalladium(II) species. Finally, the base facilitates the reductive elimination of HX to regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific quantitative kinetic and thermodynamic data for reactions involving 2H-Indazole, 2-(4-iodophenyl)- are not extensively documented, general principles governing its transformations can be discussed.

From a kinetic perspective, the rate of palladium-catalyzed cross-coupling reactions is heavily influenced by the nature of the halide. The reactivity follows the order I > Br > Cl > F, making the C-I bond of 2H-Indazole, 2-(4-iodophenyl)- highly reactive and facilitating rapid oxidative addition, which is often the rate-determining step. Reaction rates are also dependent on the choice of palladium catalyst, ligands, base, and solvent.

From a thermodynamic standpoint, most cross-coupling reactions are exergonic and proceed to completion. The formation of a stable C-C bond and an inorganic salt byproduct provides a strong thermodynamic driving force for the reaction. For electrophilic aromatic substitution on the indazole core, the reaction profile involves the formation of a high-energy sigma complex intermediate. minia.edu.eg The subsequent rearomatization of the ring is a highly favorable process that drives the reaction forward. minia.edu.eg

Applications of 2h Indazole, 2 4 Iodophenyl in Advanced Chemical Biology and Molecular Probe Development

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Determinants of Interaction

Synthesis of Analogs with Systematic Structural Variations

The synthesis of analogs of 2H-Indazole, 2-(4-iodophenyl)- is achieved through various modern organic chemistry methods that allow for systematic structural variations. These methods are crucial for developing molecular probes and exploring structure-activity relationships (SAR). A common and versatile approach is the multicomponent reaction (MCR) strategy, which enables the creation of a diverse range of 2-aryl-2H-indazoles in a single step from simple precursors.

One prominent method is the copper-catalyzed one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.orgcaribjscitech.comnih.gov The catalyst is essential for the formation of the critical C-N and N-N bonds that define the indazole ring. organic-chemistry.org This approach is highly tolerant of various functional groups, allowing for the synthesis of a wide array of analogs. organic-chemistry.orgcaribjscitech.com For instance, by substituting the primary amine, different aryl or alkyl groups can be installed at the N2 position of the indazole ring. Similarly, using variously substituted 2-bromobenzaldehydes allows for modification of the benzene (B151609) portion of the indazole core.

Palladium-catalyzed reactions also offer a robust route for synthesizing 2-aryl-substituted 2H-indazoles. One such method involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org Another palladium-catalyzed approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org These methods provide precise control over the final structure, facilitating the systematic variations needed for molecular probe development.

The table below summarizes key synthetic strategies for generating analogs based on the 2-aryl-2H-indazole scaffold.

Synthetic Method Key Reagents & Catalysts Description Reference
Copper-Catalyzed 3-Component Reaction2-bromobenzaldehydes, primary amines, sodium azide, CuIA one-pot synthesis where the catalyst facilitates C-N and N-N bond formation. Allows for high diversity by varying the aldehyde and amine. organic-chemistry.orgcaribjscitech.comnih.gov
Palladium-Catalyzed N-Arylation2-bromobenzyl bromides, arylhydrazines, Pd catalystA direct and regioselective synthesis involving N-benzylation followed by intramolecular N-arylation. organic-chemistry.org
Reductive Cyclizationortho-imino-nitrobenzene substrates, tri-n-butylphosphineAn operationally simple one-pot synthesis where an intermediate, generated via condensation, undergoes reductive cyclization. organic-chemistry.org

Computational SAR and QSAR Modeling

Computational modeling, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in understanding how structural modifications to the 2H-indazole scaffold influence biological activity. These in silico methods allow for the rational design of more potent and selective molecular probes by predicting the activity of novel analogs before their synthesis. nih.gov

SAR studies on 2-phenyl-2H-indazole derivatives have revealed that the nature and position of substituents on the 2-phenyl ring are critical for biological activity. For example, in studies of antiprotozoal agents, electron-withdrawing groups on the 2-phenyl ring were found to enhance potency. nih.govresearchgate.net Such findings provide qualitative guidelines for designing new compounds.

QSAR provides a more quantitative approach by creating mathematical models that correlate the chemical structures of compounds with their biological activities. jchemlett.comimist.ma Three-dimensional QSAR (3D-QSAR) studies on indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression, have been particularly insightful. nih.gov These models generate steric and electrostatic contour maps that visualize the regions around the indazole scaffold where specific chemical properties are likely to increase or decrease activity. nih.gov

For example, a 3D-QSAR model might indicate that a bulky, electropositive substituent at a particular position on the phenyl ring would enhance binding to the target protein, while an electronegative group would be detrimental. These models are validated statistically to ensure their predictive power and can be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.govimist.ma The integration of QSAR with pharmacophore mapping further refines the design process by identifying the essential 3D arrangement of chemical features required for biological activity. nih.gov

The following table presents hypothetical data illustrating a typical QSAR model for a series of indazole analogs targeting a specific protein kinase.

Analog Substituent (R) LogP Molecular Weight Predicted pIC50 Experimental pIC50
1 4-Iodo3.90319.987.27.1
2 4-Chloro3.45228.676.86.9
3 4-Methoxy2.95224.266.16.3
4 4-Nitro2.80239.227.57.6
5 Unsubstituted2.90194.235.95.8

Utility as a Scaffold for High-Throughput Screening (HTS) Libraries in Academic Drug Discovery Programs

The 2H-indazole core, including 2-(4-iodophenyl)-2H-indazole, serves as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes the indazole scaffold an excellent starting point for the construction of compound libraries for High-Throughput Screening (HTS). thermofisher.comupenn.edumedchemexpress.com HTS allows for the rapid testing of thousands to millions of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target. nih.gov

In academic drug discovery, where resources may be limited, the use of a well-validated scaffold like indazole is highly efficient. The synthetic accessibility and the ability to systematically introduce diverse functional groups at multiple positions on the indazole ring system allow for the creation of focused libraries with significant chemical diversity. researchgate.net The 4-iodo group on the phenyl ring of the parent compound is particularly useful as it provides a reactive handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), dramatically expanding the chemical space that can be explored from a single precursor.

By creating a library of diverse indazole derivatives, academic researchers can screen for activity against a wide range of biological targets, from kinases and proteases to G-protein coupled receptors. upenn.edu The goal is to identify initial lead compounds that can then be further optimized through medicinal chemistry efforts. The indazole scaffold's favorable drug-like properties, such as its rigid bicyclic structure which helps in pre-organizing substituents for optimal target interaction, contribute to a higher hit rate in HTS campaigns compared to more flexible or less validated scaffolds. mdpi.com

Elucidation of Signaling Pathways and Cellular Responses Triggered by Indazole Derivatives

Derivatives of 2H-indazole are valuable as molecular probes for elucidating complex cellular signaling pathways and responses. By interacting with specific protein targets, these compounds can trigger or inhibit downstream events, allowing researchers to map the connections within a pathway. The development of potent and selective indazole-based inhibitors has been crucial in dissecting the roles of various enzymes, particularly protein kinases, in health and disease. mdpi.com

One significant area of research involves the use of indazole derivatives to study autophagy, a fundamental cellular process for degrading and recycling cellular components. An in silico high-throughput screen identified an indazole-based compound as a moderately active inhibitor of Unc-51-Like Kinase 1 (ULK1), a key initiator of autophagy. researchgate.net Subsequent structure-guided optimization led to the development of highly potent and selective ULK1 inhibitors (IC50 < 50 nM). researchgate.net These molecular probes are now being used to investigate the biological functions of ULK1 and to assess the therapeutic potential of targeting autophagy in various diseases.

Indazole derivatives have also been developed to target pathways related to cellular responses to hypoxia. Computational studies have identified indazole derivatives as potent inhibitors of HIF-1α, a transcription factor that plays a central role in tumor metastasis and adaptation to low-oxygen environments. nih.gov By inhibiting HIF-1α, these compounds can disrupt the signaling cascade that allows cancer cells to survive and proliferate under hypoxic conditions. Molecular docking and dynamics simulations have provided insights into how these indazole derivatives bind to the HIF-1α active site, guiding the design of next-generation inhibitors. nih.gov

The table below highlights examples of indazole derivatives and their impact on specific signaling pathways.

Indazole Derivative Series Target Protein/Pathway Cellular Response Reference
Optimized SR-17398 AnalogsUnc-51-Like Kinase 1 (ULK1)Inhibition of autophagy initiation researchgate.net
Substituted 2-Aryl-IndazolesHypoxia-Inducible Factor-1α (HIF-1α)Disruption of cellular response to hypoxia; potential anti-metastatic effects nih.gov
Indazole-Pyrimidine HybridsTyrosine Kinases (e.g., VEGFR-2)Inhibition of angiogenesis and cell proliferation in cancer cells mdpi.comnih.gov
Analog Sensitive Indazole DerivativesAkt KinaseModulation of the PI3K/Akt signaling pathway, affecting cell survival and growth ucsf.edu

Emerging Research Directions and Future Perspectives for 2h Indazole, 2 4 Iodophenyl

Integration with Advanced Robotics and High-Throughput Experimentation in Synthesis and Screening

The synthesis of 2-aryl-2H-indazoles, including the 2-(4-iodophenyl)- derivative, has been achieved through various methods, such as the Cadogan reductive cyclization and palladium-catalyzed intramolecular amination reactions. nih.govnih.govorganic-chemistry.org The future of synthesizing and evaluating this and related compounds lies in the integration of these chemical processes with advanced robotics and high-throughput screening (HTS) platforms.

Automated synthesis platforms can perform multistep reactions in miniaturized formats, such as 1536-well plates, enabling the rapid generation of a large library of analogs. rsc.org For 2H-Indazole, 2-(4-iodophenyl)-, this would involve robotic systems handling the precise dispensing of reagents like substituted o-bromobenzylhydrazines and palladium catalysts to create a diverse array of derivatives. nih.gov This on-the-fly synthesis approach, coupled directly with HTS, can dramatically accelerate the drug discovery process. rsc.org

Once synthesized, these compound libraries can be immediately subjected to high-throughput biological assays. Automated systems screen thousands of compounds against specific biological targets (e.g., kinases, receptors) to identify "hits." nih.gov This seamless workflow, from automated synthesis to screening, allows for the rapid exploration of the chemical space around the 2-(4-iodophenyl)-2H-indazole scaffold, efficiently identifying structure-activity relationships and optimizing lead compounds.

Table 1: Conceptual Workflow for Automated Synthesis and Screening
StepProcessTechnologyObjective for 2H-Indazole, 2-(4-iodophenyl)-
1Library DesignComputational ChemistryDesign a virtual library of analogs by modifying the indazole and iodophenyl rings.
2Automated SynthesisAcoustic Dispensing RoboticsSynthesize hundreds of unique indazole derivatives in nanomole scale.
3High-Throughput Screening (HTS)Robotic Liquid Handlers & Plate ReadersScreen the unpurified library against a panel of cancer cell lines or protein kinases.
4Data AnalysisMachine Learning AlgorithmsIdentify active compounds ("hits") and build preliminary structure-activity relationship models.

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of 2H-Indazole, 2-(4-iodophenyl)- makes it a promising candidate for applications in supramolecular chemistry, a field focused on molecular systems held together by non-covalent interactions. The key features driving this potential are the planar aromatic indazole core and the iodine atom on the phenyl ring.

The iodine atom can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. researchgate.netnih.gov In the case of 2-(4-iodophenyl)-2H-indazole, the iodine atom, made more electrophilic by the attached phenyl ring, can form strong and specific interactions with halogen bond acceptors like nitrogen or oxygen atoms in other molecules. nih.gov This property can be exploited to engineer the self-assembly of these molecules into predictable, higher-order structures such as chains, sheets, or complex 3D networks in the solid state. acs.orgacs.org

Furthermore, the flat, aromatic surfaces of the indazole and phenyl rings can participate in π-π stacking interactions. The interplay between halogen bonding and π-π stacking could lead to the formation of novel supramolecular polymers or gels with unique material properties. acs.orgmdpi.com These self-assembled materials could find applications in areas such as organic electronics, sensing, or controlled-release systems.

Predictive Modeling and Machine Learning for Structure-Property-Activity Relationships

As large datasets on the biological activities of heterocyclic compounds become available, predictive modeling and machine learning (ML) are emerging as indispensable tools in drug discovery. nih.govastrazeneca.com These computational methods can be applied to the 2H-Indazole, 2-(4-iodophenyl)- scaffold to build Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR model mathematically relates the chemical structure of a series of compounds to their biological activity. For a set of 2-aryl-2H-indazole analogs, molecular descriptors (e.g., electronic, steric, and topological properties) would be calculated and correlated with experimentally measured activities (e.g., IC50 values against a specific enzyme). Machine learning algorithms—such as random forest, support vector machines, or deep neural networks—can then train on this data to create a predictive model. nih.govresearchgate.net

Such a model can be used to:

Predict the activity of virtual, unsynthesized derivatives of 2H-Indazole, 2-(4-iodophenyl)-.

Identify the key molecular features that contribute to or detract from biological activity.

Prioritize the synthesis of new compounds that are predicted to have the highest potency, saving time and resources. nih.gov

Table 2: Hypothetical Data for a QSAR Model of 2-Aryl-2H-Indazole Analogs
CompoundSubstituent (R) on Phenyl RingMolecular Descriptor (e.g., LogP)Experimental Activity (IC50, nM)
14-I (Iodine)4.6585
24-Br (Bromine)4.10120
34-Cl (Chlorine)3.95150
44-F (Fluorine)3.40300
5H (Hydrogen)3.20550

Development of Novel Spectroscopic and Imaging Methodologies utilizing the Iodophenyl Tag

The iodophenyl group of 2H-Indazole, 2-(4-iodophenyl)- is not just a structural component but also a versatile functional tag for advanced analytical and imaging techniques.

X-ray Crystallography: The heavy iodine atom is a powerful tool for solving the "phase problem" in macromolecular X-ray crystallography. bu.edunih.gov If 2H-Indazole, 2-(4-iodophenyl)- binds to a target protein, the strong anomalous scattering from the iodine atom can be used in Single-wavelength Anomalous Diffraction (SAD) experiments to determine the protein's three-dimensional structure. ucla.edunih.gov This provides crucial insights into the molecular basis of the compound's activity and guides further drug design.

Molecular Imaging: The iodine atom serves as a handle for introducing radioisotopes for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By replacing the stable ¹²⁷I with a radioactive isotope, the compound can be converted into a radiotracer.

SPECT Imaging: Introducing Iodine-123 (half-life: 13.2 hours, photon energy: 159 keV) would create a SPECT agent. nih.govradiopaedia.org

PET Imaging: Using Iodine-124 (half-life: 4.2 days) would yield a PET tracer, which offers higher sensitivity and spatial resolution. mdpi.comnih.gov

If 2H-Indazole, 2-(4-iodophenyl)- demonstrates high affinity and selectivity for a biological target (e.g., a receptor overexpressed in tumors), its radiolabeled version could be used to visualize and quantify this target in vivo. This has profound implications for disease diagnosis, patient stratification, and monitoring therapeutic response.

Q & A

Q. How does the crystal packing of 2-(4-iodophenyl)-2H-indazole influence its solubility and bioavailability?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C-H⋯π, halogen bonding). Solubility parameters (Hansen solubility spheres) correlate with lattice energy. Co-crystallization with cyclodextrins improves aqueous solubility for pharmacological testing .

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